molecular formula C7H10O B6248801 rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane CAS No. 844874-18-6

rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane

Cat. No.: B6248801
CAS No.: 844874-18-6
M. Wt: 110.2
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Description

rac-(1R,2S,4R,5S)-3-oxatricyclo[3210,2,4]octane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with an epoxide in the presence of a strong acid catalyst can lead to the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and activity at different molecular sites are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar tricyclic compounds.

Properties

CAS No.

844874-18-6

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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